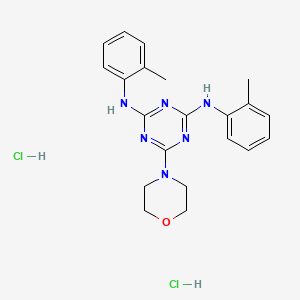
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with two chlorine atoms at positions 2 and 4, an ethyl group, and a tetrahydrothiophene ring with a dioxidation at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The dioxidation at the 1-position can be achieved through oxidation reactions using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The benzamide core can be synthesized through a reaction between 2,4-dichlorobenzoic acid and ethylamine, followed by coupling with the oxidized tetrahydrothiophene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to streamline the production process and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxidation at the tetrahydrothiophene ring is an example of an oxidation reaction.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Chlorine atoms at positions 2 and 4 can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of the dioxidation product at the tetrahydrothiophene ring.
Reduction: : Reduced forms of the compound with altered oxidation states.
Substitution: : Derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions or as a tool in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as an inhibitor or modulator of biological targets.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find use in the development of new chemical processes or products.
Wirkmechanismus
The mechanism by which 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: : Similar structure but lacks the ethyl group.
2,4-Dichloro-N-ethylbenzamide: : Similar to the target compound but lacks the tetrahydrothiophene ring.
Uniqueness
The presence of the dioxidation at the tetrahydrothiophene ring and the ethyl group makes this compound unique compared to its analogs. These structural features may contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-2-16(10-5-6-20(18,19)8-10)13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBQQWUXXENFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B2784953.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)
![2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2784959.png)


![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

